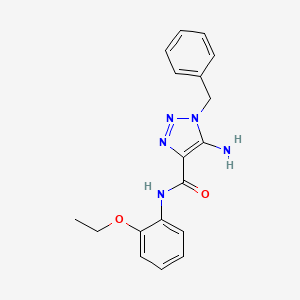

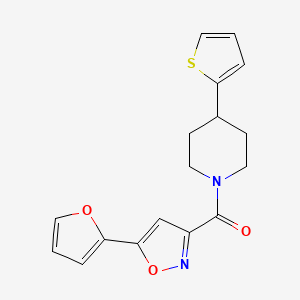

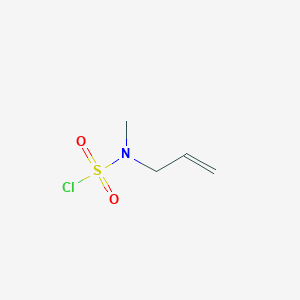

(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20FN5OS and its molecular weight is 385.46. The purity is usually 95%.

BenchChem offers high-quality (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Thiazole derivatives have been identified as potent anticancer agents. The presence of the thiazole ring in the compound structure suggests potential efficacy in disrupting cancer cell growth and proliferation. Thiazole-containing drugs like dabrafenib and dasatinib are already in clinical use for treating various cancers . Research could focus on evaluating the efficacy of this compound against specific cancer cell lines and understanding its mechanism of action.

Antimicrobial Properties

Compounds with a thiazole ring have shown significant antimicrobial activity, including antibacterial, antifungal, and antimalarial effects . This compound could be studied for its potential to inhibit the growth of resistant microbial strains, which is a pressing need in the face of rising antibiotic resistance.

Anti-inflammatory and Analgesic Effects

Thiazole derivatives are known to exhibit anti-inflammatory and analgesic properties . This compound could be applied in the development of new pain relief medications, particularly for chronic inflammatory conditions. Its effectiveness and side effects could be compared with existing medications.

Antipsychotic and Anticonvulsant Uses

The thiazole core is present in several FDA-approved drugs with antipsychotic and anticonvulsant applications . Investigating this compound for neurological disorders could lead to the development of new treatments for conditions such as epilepsy and schizophrenia.

Antioxidant Potential

The antioxidant capacity of thiazole derivatives makes them candidates for combating oxidative stress-related diseases . This compound could be assessed for its ability to scavenge free radicals and protect against cellular damage, which is relevant in conditions like diabetes and neurodegenerative diseases.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone' involves the synthesis of two key intermediates, namely 2,4-dimethyl-5-nitrothiazole and 4-(2-fluorophenyl)piperazine, which are then coupled to form the final product. The nitro group in 2,4-dimethyl-5-nitrothiazole is reduced to an amine, which is then reacted with 1H-pyrazole-5-carboxylic acid to form the pyrazole intermediate. The piperazine intermediate is synthesized by reacting 2-fluoroaniline with 1-chloro-4-(2-fluorophenyl)piperazine, followed by reduction of the nitro group to an amine. The two intermediates are then coupled using a coupling reagent such as EDCI or DCC to form the final product.", "Starting Materials": [ "2,4-dimethyl-5-nitrothiazole", "1H-pyrazole-5-carboxylic acid", "2-fluoroaniline", "1-chloro-4-(2-fluorophenyl)piperazine", "coupling reagent (e.g. EDCI or DCC)", "reducing agent (e.g. SnCl2 or Fe/HCl)" ], "Reaction": [ "Step 1: Reduction of 2,4-dimethyl-5-nitrothiazole to 2,4-dimethyl-5-aminothiazole using a reducing agent such as SnCl2 or Fe/HCl", "Step 2: Reaction of 2,4-dimethyl-5-aminothiazole with 1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC to form (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)carboxylic acid", "Step 3: Activation of the carboxylic acid group in (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)carboxylic acid using a coupling reagent such as EDCI or DCC", "Step 4: Reaction of 2-fluoroaniline with 1-chloro-4-(2-fluorophenyl)piperazine in the presence of a base such as triethylamine to form 4-(2-fluorophenyl)piperazine", "Step 5: Reduction of the nitro group in 4-(2-fluorophenyl)piperazine to an amine using a reducing agent such as SnCl2 or Fe/HCl", "Step 6: Coupling of (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)carboxylic acid with 4-(2-fluorophenyl)piperazine in the presence of a coupling reagent such as EDCI or DCC to form the final product '(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone'" ] } | |

Numéro CAS |

1186616-21-6 |

Nom du produit |

(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone |

Formule moléculaire |

C19H20FN5OS |

Poids moléculaire |

385.46 |

Nom IUPAC |

[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C19H20FN5OS/c1-12-18(27-13(2)21-12)15-11-16(23-22-15)19(26)25-9-7-24(8-10-25)17-6-4-3-5-14(17)20/h3-6,11H,7-10H2,1-2H3,(H,22,23) |

Clé InChI |

NVEDJXUKIVVQDJ-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

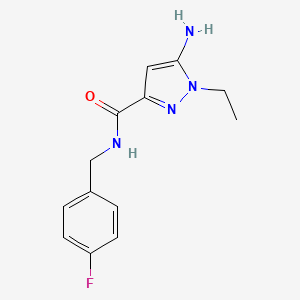

![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)

![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)

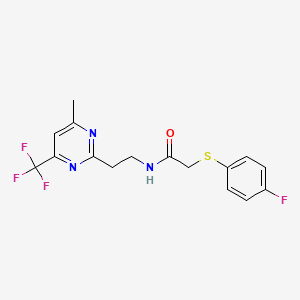

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2876995.png)

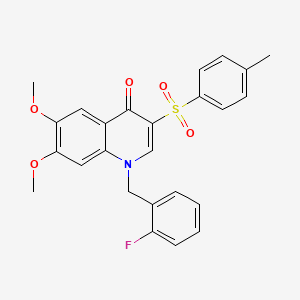

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2876999.png)